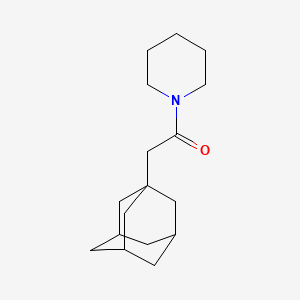

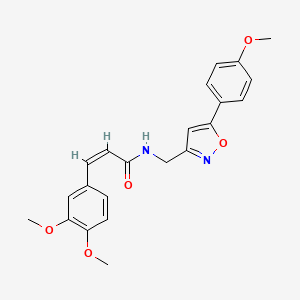

![molecular formula C13H17N3O B2505236 1-({咪唑并[1,2-a]吡啶-2-基}甲基)哌啶-3-醇 CAS No. 1458382-15-4](/img/structure/B2505236.png)

1-({咪唑并[1,2-a]吡啶-2-基}甲基)哌啶-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. The compound 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol is a derivative of imidazo[1,2-a]pyridine, which is characterized by the presence of a piperidin-3-ol moiety linked to the imidazo[1,2-a]pyridine scaffold. This structural motif is of particular interest in medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A one-pot synthesis approach has been reported where ynals, pyridin-2-amines, and alcohols or thiols are combined in a transition-metal-free three-component reaction, forming C-N, C-O, and C-S bonds . Another method involves the cyclization of aminopyridines and chloro ketones to yield imidazo[1,2-a]pyridines . Additionally, a room-temperature synthesis has been developed using 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide, followed by cyclization with NaHCO3 . These methods could potentially be adapted to synthesize the specific compound by introducing the appropriate piperidin-3-ol moiety at the relevant stage of the synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been studied using various techniques, including density functional theory (DFT) calculations and X-ray crystallography . These studies provide insights into the bond lengths, bond angles, and potential energy distribution within the molecule. The presence of substituents on the imidazo[1,2-a]pyridine core can influence the molecular geometry and the position of the proton in the NH group, which may affect the compound's biological activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, which are essential for further functionalization and the development of novel derivatives with potential biological activities. For instance, the introduction of substituents at the 3-position of the imidazo[1,2-a]pyridine ring has been explored to yield compounds with cytoprotective properties . The reactivity of the imidazo[1,2-a]pyridine core can be leveraged to introduce additional functional groups that may enhance the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of hydrogen bonds, as confirmed by IR spectra, can affect the solubility and stability of these compounds . The substitution pattern on the imidazo[1,2-a]pyridine ring can also impact the compound's lipophilicity, which is a critical factor in drug design. Understanding these properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

科学研究应用

合成和化学应用

咪唑并[1,2-a]吡啶,包括与 1-({咪唑并[1,2-a]吡啶-2-基}甲基)哌啶-3-醇 类似的衍生物,由于其在合成生物活性化合物中的多种用途,在化学合成中至关重要。例如,两种互补的合成方法的开发用于一种特权的 CGRP 受体拮抗剂亚结构,突出了此类化合物在合成受体拮抗剂中的重要性,其中一种方法采用化学选择性还原胺化,另一种方法利用 Pd 催化的胺化 (Leahy 等人,2012 年)。此外,“水介导”的氢氨化和银催化的氨基氧化过程展示了甲基咪唑并[1,2-a]吡啶的创新水性合成,无需故意添加催化剂 (Mohan 等人,2013 年)。

潜在的治疗应用

咪唑并[1,2-a]吡啶因其在药物化学中的广泛应用而得到认可,显示出作为抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗微生物、抗病毒、抗糖尿病剂等的潜力。这种“药物偏见”支架已纳入各种上市制剂中,结构修饰旨在发现和开发新的治疗剂 (Deep 等人,2016 年)。最近在理解这种支架的药理学特性方面取得的进展进一步强调了其在酶抑制剂、受体配体和抗感染剂开发中的重要性 (Enguehard-Gueiffier 和 Gueiffier,2007 年)。

构象研究和药物作用

对取代的咪唑并[1,2-a]吡啶的构象特征及其与抗溃疡活性之间的关系的研究提供了这些化合物如何与生物靶标相互作用的见解,例如胃质子泵酶 H+/K+-ATPase (Kaminski 等人,1989 年)。此类研究在药物开发中至关重要,为设计更有效的治疗剂提供了一条途径。

作用机制

Target of Action

It’s worth noting that imidazo[1,2-a]pyridines, a core structure in the compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs, suggesting that they can interact with multiple biological targets.

Mode of Action

One of the well-known imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, zolpidem, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

Given the wide range of biological activities associated with imidazo[1,2-a]pyridines , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

属性

IUPAC Name |

1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-12-4-3-6-15(10-12)8-11-9-16-7-2-1-5-13(16)14-11/h1-2,5,7,9,12,17H,3-4,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXZGZDNZDDZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

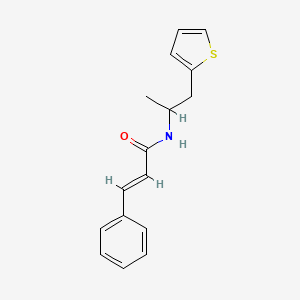

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)

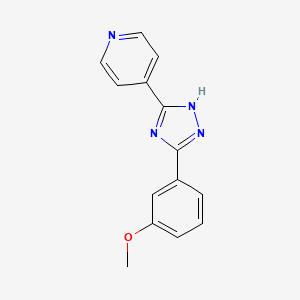

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)

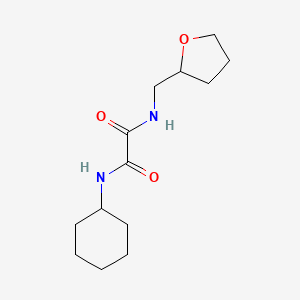

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)